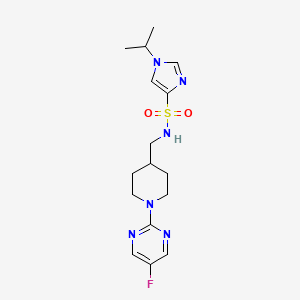

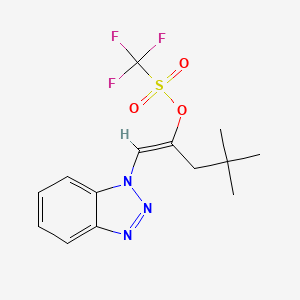

![molecular formula C14H19NO4 B2440285 (2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid CAS No. 92501-74-1](/img/structure/B2440285.png)

(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid, also known as (S)-AMPA, is a synthetic amino acid derivative that has a wide range of applications in scientific research. It is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor involved in synaptic plasticity and memory formation. (S)-AMPA has been used in a variety of studies in order to investigate the effects of AMPA receptor activation on neuronal processes and behavior.

Scientific Research Applications

Environmental Impact and Sorption Studies

- Sorption of Phenoxy Herbicides to Soil : A review focusing on the sorption of 2,4-D and related phenoxy herbicides to soil, organic matter, and minerals highlights the relevance of soil parameters such as pH, organic carbon content, and iron oxides in the sorption process. This research suggests that understanding the sorption dynamics can inform environmental management practices to mitigate the impact of these herbicides on ecosystems (Werner, Garratt, & Pigott, 2012).

Pharmacological and Biochemical Research

- Cinnamic Acid Derivatives in Anticancer Research : A review of cinnamic acid and its derivatives, including (2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid, underscores their potential in anticancer research. It discusses the chemical versatility of cinnamic acid derivatives for medicinal research, emphasizing their underutilized potential despite a long history of medicinal use (De, Baltas, & Bedos-Belval, 2011).

Advanced Oxidation Processes for Water Treatment

- Degradation of Acetaminophen by Advanced Oxidation : A study exploring the degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) could provide insights into the broader applications of AOPs in removing recalcitrant compounds from water, potentially relevant for the breakdown of complex organic molecules such as this compound (Qutob et al., 2022).

Neuroprotective and Anti-inflammatory Potential

- Protective Effects of Caffeic Acid on the Alzheimer's Brain : Research on caffeic acid, structurally related to this compound, shows significant neuroprotective effects against Alzheimer's disease models. This study highlights the antioxidant and anti-inflammatory mechanisms that could be relevant for related compounds in treating neurodegenerative conditions (Habtemariam, 2017).

properties

IUPAC Name |

(2S)-2-acetamido-3-(4-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(2)19-12-6-4-11(5-7-12)8-13(14(17)18)15-10(3)16/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJBTJQZZIXECF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)

![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)